molecular formula C16H11ClO5 B14357503 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one CAS No. 95055-78-0

2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one

Cat. No.: B14357503
CAS No.: 95055-78-0
M. Wt: 318.71 g/mol
InChI Key: APRMGMYWXFFGOK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a chlorophenyl group, two hydroxyl groups, and a methoxy group attached to a chromenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromenone backbone, followed by the introduction of the chlorophenyl group and the hydroxyl and methoxy substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity.

    2-(2-Chlorophenyl)-3-methoxy-4H-chromen-4-one: Lacks the hydroxyl groups, which are important for its antioxidant properties.

    2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one: Contains additional substituents that can enhance its biological activity.

Uniqueness

The presence of both hydroxyl and methoxy groups in 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one makes it unique compared to other similar compounds. These functional groups contribute to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

95055-78-0

Molecular Formula

C16H11ClO5

Molecular Weight

318.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-3-methoxychromen-4-one

InChI

InChI=1S/C16H11ClO5/c1-21-16-14(20)13-11(19)6-8(18)7-12(13)22-15(16)9-4-2-3-5-10(9)17/h2-7,18-19H,1H3

InChI Key

APRMGMYWXFFGOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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